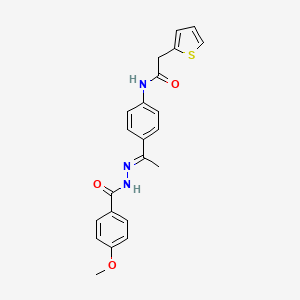
Neuraminidase-IN-19
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neuraminidase-IN-19 is a compound known for its inhibitory effects on the enzyme neuraminidase. Neuraminidase is a glycoprotein found on the surface of influenza viruses and plays a crucial role in the release of new viral particles from infected cells. By inhibiting this enzyme, this compound can prevent the spread of the virus within the host, making it a valuable tool in antiviral research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Neuraminidase-IN-19 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationSpecific reagents and catalysts are used to facilitate these transformations under controlled conditions .
Industrial Production Methods: Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using efficient purification techniques, and implementing quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions: Neuraminidase-IN-19 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. These products can include various derivatives with modified biological activity .
Scientific Research Applications
Neuraminidase-IN-19 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on viral replication and host-pathogen interactions.
Medicine: Explored as a potential antiviral agent for the treatment of influenza and other viral infections.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations
Mechanism of Action
Neuraminidase-IN-19 exerts its effects by binding to the active site of the neuraminidase enzyme, thereby blocking its catalytic activity. This prevents the cleavage of sialic acid residues on the surface of host cells, which is essential for the release of new viral particles. The inhibition of neuraminidase disrupts the viral life cycle and reduces the spread of the infection .
Comparison with Similar Compounds
Oseltamivir: A widely used neuraminidase inhibitor with a similar mechanism of action.
Zanamivir: Another neuraminidase inhibitor that is effective against influenza viruses.
Laninamivir: A long-acting neuraminidase inhibitor with enhanced potency.
Uniqueness: Neuraminidase-IN-19 is unique in its structural features and binding affinity, which may result in different pharmacokinetic and pharmacodynamic properties compared to other neuraminidase inhibitors. Its distinct chemical structure allows for potential modifications to improve efficacy and reduce resistance .
Properties
Molecular Formula |
C22H21N3O3S |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
4-methoxy-N-[(E)-1-[4-[(2-thiophen-2-ylacetyl)amino]phenyl]ethylideneamino]benzamide |
InChI |
InChI=1S/C22H21N3O3S/c1-15(24-25-22(27)17-7-11-19(28-2)12-8-17)16-5-9-18(10-6-16)23-21(26)14-20-4-3-13-29-20/h3-13H,14H2,1-2H3,(H,23,26)(H,25,27)/b24-15+ |
InChI Key |
KRQURQADMFYKEU-BUVRLJJBSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)OC)/C2=CC=C(C=C2)NC(=O)CC3=CC=CS3 |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)NC(=O)CC3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















